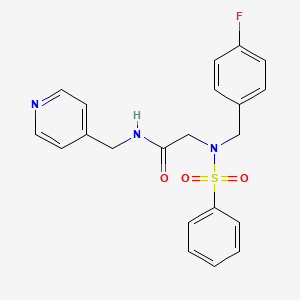
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Descripción general
Descripción
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MNNG and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
MNNG is a potent DNA alkylating agent that modifies the DNA structure by adding alkyl groups to the nitrogen atoms in the DNA bases. This modification leads to DNA damage and can result in mutations. MNNG has also been found to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
MNNG has been found to have both biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to mutations and cancer. MNNG has also been found to induce apoptosis in cancer cells, which can be beneficial in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNNG has several advantages for lab experiments. It is a potent DNA alkylating agent and can be used in mutagenesis studies. MNNG has also been used in the study of DNA repair mechanisms. However, MNNG has some limitations. It is highly toxic and carcinogenic, which makes it difficult to work with. MNNG also has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of MNNG. One potential direction is the development of new compounds that have similar DNA alkylating properties but are less toxic and carcinogenic. Another potential direction is the study of the effects of MNNG on different types of cancer cells. MNNG has been found to induce apoptosis in some cancer cells, but its effects on other types of cancer cells are not well understood. Finally, the study of the mechanisms of DNA repair in response to MNNG-induced DNA damage could lead to the development of new cancer treatments.
Aplicaciones Científicas De Investigación
MNNG has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent DNA alkylating agent and has been used in mutagenesis studies. MNNG has also been used in the study of DNA repair mechanisms and has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-26-16-9-4-3-6-13(16)11-18-17(21)12-19(27(2,24)25)14-7-5-8-15(10-14)20(22)23/h3-10H,11-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMMNSMSBHAYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-phenyl-1-piperazinyl)carbonyl]-4-quinolinol](/img/structure/B3548779.png)
![N-cyclohexyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B3548782.png)
![N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3548790.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3548792.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3548793.png)
![N-benzyl-2-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B3548794.png)
![benzyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3548808.png)
![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3548814.png)
![2,5-dichloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3548826.png)
![5-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3548838.png)

![methyl 1-(3,4-dimethoxyphenyl)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3548858.png)
![7-(2-furylmethyl)-8,9-diphenyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3548859.png)
![N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B3548860.png)